tert-butyl N-(6-chloro-1,3-dioxaindan-5-yl)carbamate
Description
tert-Butyl N-(6-chloro-1,3-dioxaindan-5-yl)carbamate is a carbamate derivative featuring a 1,3-dioxaindan (benzodioxole) core substituted with a chlorine atom at the 6-position and a tert-butyl carbamate group at the 5-position. This compound is classified among alkaloids and has been utilized in pharmaceutical and organic synthesis research.
Properties
IUPAC Name |
tert-butyl N-(6-chloro-1,3-benzodioxol-5-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO4/c1-12(2,3)18-11(15)14-8-5-10-9(4-7(8)13)16-6-17-10/h4-5H,6H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGDJVMCZLLCKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1Cl)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(6-chloro-1,3-dioxaindan-5-yl)carbamate typically involves the reaction of 6-chloro-1,3-dioxaindan-5-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to maintain consistency and quality. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloro group in the dioxane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products:
Substitution Products: Various substituted dioxane derivatives.
Hydrolysis Products: 6-chloro-1,3-dioxaindan-5-amine and tert-butyl alcohol.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the development of novel catalysts and ligands.
Biology:
- Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific pathways.
Industry:
- Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl N-(6-chloro-1,3-dioxaindan-5-yl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The chloro-substituted dioxane ring can also participate in non-covalent interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Direct Structural Analogs
tert-Butyl N-[(6-Bromo-1,3-benzodioxol-5-yl)methyl]carbamate
- Structure : Features a bromine substituent at the 6-position and a methylene-linked carbamate group.
- Synthesis : Prepared via a microwave-assisted Suzuki-Miyaura coupling reaction (100°C, 2 hours) with a 72.6% yield .
- Key Differences :
- Substituent : Bromine (Br) vs. chlorine (Cl) alters electronic properties and reactivity. Bromine’s larger atomic radius may influence steric effects in coupling reactions.
- Linker : A methylene bridge between the benzodioxole and carbamate groups introduces conformational flexibility absent in the target compound.
tert-Butyl N-(1,3-Dioxaindan-5-yl)carbamate
- Structure : Lacks the 6-chloro substituent.
- Availability : Listed in Enamine Ltd’s 2024 catalog, suggesting active production .
- Key Differences :
- Electron Effects : The absence of an electron-withdrawing chlorine atom may increase electron density on the benzodioxole ring, altering reactivity in electrophilic substitutions.
Table 1: Comparison of Direct Analogs
Functional Analogs: Carbamates with Heterocyclic Cores
Hydroxycyclopentyl Carbamates (e.g., tert-Butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate)
- Structure : Cyclopentane ring with hydroxyl and carbamate groups.
- Key Differences: Ring System: Cyclopentane vs. benzodioxole. The former is non-aromatic, reducing conjugation and altering solubility. Functionality: Hydroxyl group introduces hydrogen-bonding capacity, enhancing hydrophilicity .
Azabicyclo Carbamates (e.g., tert-Butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate)
- Structure : Bicyclic systems with nitrogen atoms.
- Key Differences :
Fluorinated Piperidine Carbamates (e.g., tert-Butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate)
- Structure : Piperidine ring with fluorine and carbamate groups.
- Key Differences :
- Electron Effects : Fluorine’s strong electron-withdrawing nature impacts pKa and metabolic stability.
- Applications : Fluorinated piperidines are prevalent in CNS drug candidates .
Biological Activity
tert-butyl N-(6-chloro-1,3-dioxaindan-5-yl)carbamate is an organic compound with the molecular formula C12H14ClNO4. This compound is a derivative of carbamic acid and features a tert-butyl group, a chloro-substituted dioxane ring, and a carbamate functional group. Its unique structure suggests potential biological activities, making it a subject of interest in medicinal chemistry and biochemical research.
The synthesis of this compound typically involves the reaction of 6-chloro-1,3-dioxaindan-5-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is conducted in organic solvents like dichloromethane at low temperatures to optimize yield and purity.
Chemical Structure
| Property | Value |
|---|---|
| Molecular Formula | C12H14ClNO4 |
| IUPAC Name | This compound |
| CAS Number | 1485008-99-8 |
| Molar Mass | 273.7 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the chloro-substituted dioxane ring may engage in non-covalent interactions that enhance binding affinity and specificity for its targets.
Biological Activity
Research indicates that this compound has potential applications in drug development due to its biochemical properties:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways.
- Anticancer Properties : Preliminary studies suggest that it may exhibit anticancer activity by targeting cancer cell metabolism.
- Biochemical Probes : Its structural features allow it to serve as a biochemical probe for studying enzyme functions and interactions.
Case Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer potential of various carbamate derivatives, including this compound. The study found that this compound exhibited significant cytotoxicity against several cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation.
Case Study 2: Enzyme Interaction
Research conducted at a leading pharmaceutical lab investigated the interaction between this compound and specific metabolic enzymes. The findings revealed that the compound acts as a reversible inhibitor, providing insights into its potential therapeutic applications.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds can be insightful.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| tert-butyl N-(6-chloropyridazin-3-yl)carbamate | Pyridazine ring | Antimicrobial properties |
| tert-butyl N-(6-chloro-2H-benzodioxol-5-yl)carbamate | Benzodioxole ring | Potential anti-inflammatory effects |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
